molecular formula C21H18ClN3OS B280199 3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B280199
M. Wt: 395.9 g/mol
InChI Key: AOLNMTRBIVXNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide in lab experiments include its high potency and selectivity towards certain enzymes or receptors. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide. One of the major areas of research is the development of new drugs based on this compound for the treatment of various diseases. Other future directions include the study of the compound's pharmacokinetics and pharmacodynamics, the identification of its molecular targets, and the development of new synthesis methods to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs based on it for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base and a solvent. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

3-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H18ClN3OS/c1-13-17(14(2)25(24-13)15-8-4-3-5-9-15)12-23-21(26)20-19(22)16-10-6-7-11-18(16)27-20/h3-11H,12H2,1-2H3,(H,23,26)

InChI Key

AOLNMTRBIVXNGO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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